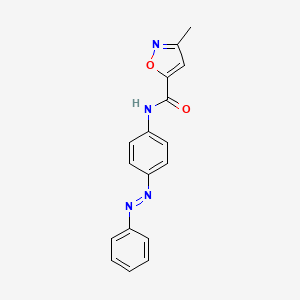

(E)-3-甲基-N-(4-(苯基重氮基)苯基)异噁唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoxazole is a constitutional isomer of oxazole and despite the general importance of isoxazoles in various applications . Isoxazole motif is found in many biologically active compounds, which are used as pharmaceuticals .

Synthesis Analysis

3,5-Di (hetero)aryl-substituted isoxazoles can be rapidly synthesized in a one-pot fashion by a consecutive three-component alkynylation–cyclization sequence starting from (hetero)aroyl chloride, alkynes, and sodium azide/acetic acid under copper-free palladium catalysis .

Molecular Structure Analysis

The chemical structures of these final compounds and intermediates were characterized by using IR, HRMS, 1 H-NMR and 13 C-NMR spectroscopy and element analysis .

Chemical Reactions Analysis

For accessing isoxazoles, alkynones were employed, not as Michael acceptors but as dipolarophiles, in coupling – 1,3-dipolar cycloaddition sequences to give 4-acylisoxazoles with a broad substitution pattern in a one-pot fashion .

科学研究应用

抑制酶活性

已研究了异恶唑衍生物对二氢乳清酸脱氢酶等酶的抑制作用,二氢乳清酸脱氢酶对嘧啶合成至关重要。该酶在细胞(包括免疫细胞)的增殖中起着重要作用,使得这些化合物成为免疫抑制剂和抗风湿药的潜在候选物。例如,来氟米特及其活性代谢物 A77-1726 在临床试验中显示出有希望的结果,因为它们能够减少嘧啶核苷酸池,而嘧啶核苷酸池对于正常的免疫细胞功能至关重要 (Knecht & Löffler, 1998)。

抗肿瘤剂的合成和化学

与异恶唑衍生物在结构上相关的化合物已表现出显着的抗肿瘤活性。此类化合物的合成和化学反应,包括它们与 DNA 的相互作用以及作为前药修饰的潜力,突出了它们在开发新的癌症治疗方法中的重要性。例如,5-重氮咪唑-4-甲酰胺与烷基和芳基异氰酸酯的相互作用产生了新型的广谱抗肿瘤剂 (Stevens et al., 1984)。

有机合成中的辅助导向活化

异恶唑衍生物在有机合成中充当重要的辅助剂,特别是在惰性 C-H 键的活化中。此应用对于复杂分子的构建至关重要,包括非天然氨基酸,展示了异恶唑化合物在合成化学中的多功能性。例如,使用源自异恶唑-3-甲酰胺的双齿辅助剂进行钯催化的 C-H 键活化,证明了产生各种 γ-取代非天然氨基酸的潜力 (Pasunooti et al., 2015)。

除草活性

已探索异恶唑衍生物的除草特性,为农用化学品的发展提供了新途径。例如,3-芳基-5-(卤代烷基)-4-异恶唑甲酰胺的合成展示了这些化合物在提供控制阔叶杂草和窄叶杂草的有效解决方案方面的潜力 (Hamper et al., 1995)。

未来方向

作用机制

Target of Action

It’s known that isoxazole derivatives have been found to interact with various biological targets, such as gaba a receptors .

Mode of Action

Isoxazole derivatives, in general, have been found to exhibit a range of biological activities, including neurotoxic effects when acting as agonists for GABA A receptors .

Biochemical Pathways

Isoxazole derivatives have been associated with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The bioavailability of similar compounds has been studied and found to correlate well with theoretical predictions .

Result of Action

Some isoxazole derivatives have been found to exhibit potent anticancer activities, causing arrest in the g0/g1 phase in huh7 cells and a significant decrease in cdk4 levels .

Action Environment

The synthesis of similar compounds has been found to be influenced by the choice of solvent .

属性

IUPAC Name |

3-methyl-N-(4-phenyldiazenylphenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c1-12-11-16(23-21-12)17(22)18-13-7-9-15(10-8-13)20-19-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIZLSSDUFUFTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501040282 |

Source

|

| Record name | 5-Isoxazolecarboxamide, 3-methyl-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501040282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946257-22-3 |

Source

|

| Record name | 5-Isoxazolecarboxamide, 3-methyl-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501040282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2823489.png)

![N-(4-chlorophenyl)-2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2823492.png)

![2-{4-Methyl-2,5-dioxo-4-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2823502.png)